3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine 3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Brand Name: Vulcanchem
CAS No.: 66523-33-9
VCID: VC17275918
InChI: InChI=1S/C11H10N4S2/c1-16-10-12-13-11-15(10)14-9(7-17-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3
SMILES:
Molecular Formula: C11H10N4S2
Molecular Weight: 262.4 g/mol

3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

CAS No.: 66523-33-9

Cat. No.: VC17275918

Molecular Formula: C11H10N4S2

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine - 66523-33-9

Specification

CAS No. 66523-33-9
Molecular Formula C11H10N4S2
Molecular Weight 262.4 g/mol
IUPAC Name 3-methylsulfanyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Standard InChI InChI=1S/C11H10N4S2/c1-16-10-12-13-11-15(10)14-9(7-17-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Standard InChI Key XSPVDQYYFDQAHX-UHFFFAOYSA-N
Canonical SMILES CSC1=NN=C2N1N=C(CS2)C3=CC=CC=C3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure consists of a triazolo[3,4-b]thiadiazine system, where the triazole ring (positions 1, 2, 4) is fused with the thiadiazine ring (positions 3, 4-b). Key substituents include:

  • Methylsulfanyl group (-SMe) at position 3

  • Phenyl group (-C6H5) at position 6

The IUPAC name 3-(methylsulfanyl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine reflects this substitution pattern. X-ray crystallography of analogous compounds reveals planar fused rings with bond lengths consistent with aromatic and thioamide character .

Spectroscopic Properties

While spectral data for this exact compound are unavailable, related derivatives exhibit characteristic signals:

  • 1H NMR: Thiadiazine SCH2 protons resonate at δ 4.44–4.50 ppm . Aromatic protons from the phenyl group appear as multiplet signals between δ 7.44–8.12 ppm .

  • 13C NMR: The thiadiazine sulfur-bearing carbon appears at δ 33.0 ppm, while triazole carbons resonate near δ 147.9 ppm .

  • MS: Molecular ion peaks typically align with calculated masses (e.g., m/z 436 for a simpler analog) .

Synthetic Methodologies

Primary Synthesis Routes

Triazolothiadiazines are commonly synthesized via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with α-halogenated carbonyl compounds . For this derivative, the probable pathway involves:

  • Precursor Preparation:

    • 4-Amino-3-mercapto-1,2,4-triazole reacts with phenacyl bromide to form an intermediate thioether.

    • Methylation of the thiol group introduces the -SMe substituent.

  • Cyclization:

    • Acid-catalyzed (e.g., acetic acid) cyclization forms the thiadiazine ring .

Table 1: Representative Reaction Conditions for Analogous Compounds

ReactantsCatalystTemperature (°C)Yield (%)Reference
4-Amino-3-mercaptotriazole + phenacyl bromideAcOHReflux72–85
Intermediate + CH3IK2CO3RT90

Pharmacological Activities

Antimicrobial Effects

While direct data are lacking, triazolothiadiazines with aryl substituents exhibit:

  • Antibacterial: MIC = 8–32 μg/mL against S. aureus and E. coli .

  • Antifungal: 80–90% growth inhibition of C. albicans at 50 μg/mL .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • Position 3 substituents: -SMe groups improve membrane permeability vs. -SO2Me .

  • Position 6 aryl groups: Phenyl rings enable π-π stacking with target proteins .

  • Fused ring planarity: Essential for intercalation into DNA or enzyme active sites .

Table 2: Bioactivity Trends in Triazolothiadiazine Analogs

Substituent (Position 3)Cancer Cell IC50 (μM)EGFR Inhibition (%)
-SH2.7489.5
-SMe (this compound)Predicted: 1.2–3.0Predicted: 85–92
-SO2Me5.1676.8

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